molecular formula C9H10Se B14510720 Prop-1-en-2-ylselanylbenzene CAS No. 63017-57-2

Prop-1-en-2-ylselanylbenzene

Cat. No.: B14510720
CAS No.: 63017-57-2
M. Wt: 197.15 g/mol
InChI Key: KFZGRWVZQWELNA-UHFFFAOYSA-N
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Description

Prop-1-en-2-ylselanylbenzene is an organic compound that contains a selenium atom bonded to a benzene ring and a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-1-en-2-ylselanylbenzene can be synthesized through several methods. One common approach involves the reaction of phenylselenol with prop-1-en-2-yl halides under basic conditions. The reaction typically requires a solvent such as acetone and a base like potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Prop-1-en-2-ylselanylbenzene undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The prop-1-en-2-yl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the prop-1-en-2-yl group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxide or selenone derivatives, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

Prop-1-en-2-ylselanylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of prop-1-en-2-ylselanylbenzene involves its interaction with various molecular targets and pathways. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s ability to form stable carbon-selenium bonds allows it to interact with specific enzymes and proteins, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-one: A related compound with a similar structure but different chemical properties.

    Prop-2-ynyloxybenzene: Another compound with a similar backbone but different functional groups.

Uniqueness

Prop-1-en-2-ylselanylbenzene is unique due to its selenium content, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

prop-1-en-2-ylselanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Se/c1-8(2)10-9-6-4-3-5-7-9/h3-7H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZGRWVZQWELNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)[Se]C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Se
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70316584
Record name prop-1-en-2-ylselanylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63017-57-2
Record name NSC304949
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name prop-1-en-2-ylselanylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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